molecular formula C19H17N3O3S B2567528 5-oxo-1-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 952997-02-3

5-oxo-1-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Cat. No.: B2567528
CAS No.: 952997-02-3
M. Wt: 367.42
InChI Key: PULTYYIQJMITOS-UHFFFAOYSA-N
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Description

5-Oxo-1-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrolidine ring, a phenyl group, an isoxazole ring substituted with a thiophen-2-yl group, and a carboxamide group. Its multifaceted structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the introduction of the phenyl group, and finally the incorporation of the isoxazole and thiophen-2-yl groups. Common synthetic routes may include:

  • Condensation Reactions: These reactions are used to form the pyrrolidine ring by reacting suitable precursors under controlled conditions.

  • Substitution Reactions: The phenyl group is introduced through electrophilic aromatic substitution reactions.

  • Cyclization Reactions: The isoxazole ring is formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Oxo-1-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

  • This compound

  • This compound

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which contribute to its diverse applications and potential benefits in various fields.

Properties

IUPAC Name

5-oxo-1-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-18-9-13(12-22(18)15-5-2-1-3-6-15)19(24)20-11-14-10-16(25-21-14)17-7-4-8-26-17/h1-8,10,13H,9,11-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULTYYIQJMITOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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